molecular formula C19H18BrN3O3S B2517445 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline CAS No. 1448036-60-9

8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline

Cat. No. B2517445
CAS RN: 1448036-60-9
M. Wt: 448.34
InChI Key: CBKOYRFHJVXDER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. In one such study, the synthesis of 8-quinolyl-(2-propynyl)sulfide was achieved, which could undergo isomerization in a superbasic medium. This compound was also found to react with hydrogen peroxide, leading to the formation of the corresponding sulfoxide. Additionally, the compound could react with halogens to form dihydrothiazino[2,3,4-ij]quinolium systems. These systems were also obtained through the halocyclization of 8-quinolyl-(2-bromo-2-propenyl)sulfide . Another study focused on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives. These derivatives were prepared by treating substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine .

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the aforementioned studies was characterized using various analytical techniques. For the quinoline derivatives, the exact molecular structure was not detailed in the abstract provided. However, for the piperidine derivatives, the compounds were characterized by ^1H-NMR, IR, and elemental analysis, which provided insights into the molecular structure and the nature of substitutions on the benzhydryl and sulfonamide rings .

Chemical Reactions Analysis

The quinoline derivatives synthesized in the first study were capable of undergoing several chemical reactions, including isomerization, oxidation, and halocyclization. These reactions led to the formation of different products, such as dihydrothiazino[2,3,4-ij]quinolium systems . The piperidine derivatives synthesized in the second study were not detailed in terms of their chemical reactivity, but the focus was rather on their antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly detailed in the abstracts provided. However, the characterization techniques mentioned, such as ^1H-NMR and IR spectroscopy, are typically used to infer certain physical and chemical properties, such as functional groups, bond types, and molecular conformation . The reactivity of the quinoline derivatives with halogens and hydrogen peroxide suggests that these compounds have electrophilic sites and are susceptible to oxidation and addition reactions .

Antimicrobial Activity Evaluation

The piperidine derivatives were evaluated for their antimicrobial activity against bacterial and fungal pathogens of tomato plants. The structure-activity relationship studies indicated that the nature of substitutions on the benzhydryl and sulfonamide rings influenced the antibacterial activity. Some of the synthesized compounds showed significant potent antimicrobial activities when compared to standard drugs such as Chloramphenicol and Mancozeb .

Scientific Research Applications

Synthesis of Biologically Active Heterocycles

Research has demonstrated the utilization of compounds structurally related to 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline in the synthesis of biologically active heterocycles. These compounds serve as key intermediates in the development of bactericides, fungicides, and bioregulators, showcasing their significance in creating new pharmacologically active molecules. The synthesis of various derivatives of 5-sulfonyl-8-quinolinol, highlighting the pharmacological interest of the quinoline moiety, is a testament to the compound's versatility in generating biologically active substances (Hafez et al., 1994).

Development of Antibacterial Agents

Another significant application is in the synthesis of new tetracyclic quinolone antibacterials. Research indicates that derivatives of 8-substituted quinolines, through novel structural modifications, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline and its analogs in the development of new antibacterial agents, offering a pathway to combat resistant bacterial strains (Taguchi et al., 1992).

properties

IUPAC Name

8-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3S/c20-16-6-3-11-22-19(16)26-15-8-12-23(13-9-15)27(24,25)17-7-1-4-14-5-2-10-21-18(14)17/h1-7,10-11,15H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKOYRFHJVXDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline

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